![molecular formula C22H20FN3O3S B3863320 N-benzyl-N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B3863320.png)

N-benzyl-N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide

Descripción general

Descripción

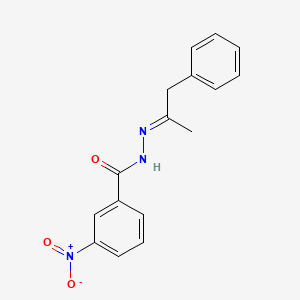

“N-benzyl-N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide” is a chemical compound with the molecular formula C22H20FN3O3S . It has an average mass of 425.476 Da and a monoisotopic mass of 425.120941 Da .

Molecular Structure Analysis

The molecular structure of “N-benzyl-N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide” is based on its molecular formula C22H20FN3O3S . For a more detailed analysis, you may need to refer to a specific software or database that can provide a 3D structure based on the molecular formula.Physical And Chemical Properties Analysis

The physical and chemical properties of “N-benzyl-N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide” are largely unknown. It has a molecular weight of 405.561 .Safety and Hazards

Mecanismo De Acción

Target of Action

CCG-10747, also known as N-benzyl-N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide or BIM-0023388.P001, primarily targets the myocardin-related transcription factor A (MRTF-A) . MRTF-A is a critical factor for epithelial–mesenchymal transition (EMT), a process that plays a significant role in cancer progression and metastasis .

Mode of Action

CCG-10747 interacts with its target, MRTF-A, by inhibiting its activation . The S-isomer of CCG-10747 exhibits higher inhibitory effects on the cellular events triggered by MRTF-A activation, including serum response factor-mediated gene expression and cell migration . This inhibition blocks the serum-induced nuclear import of MRTF-A .

Biochemical Pathways

The inhibition of MRTF-A by CCG-10747 affects several biochemical pathways. MRTF-A is involved in the regulation of gene expression related to cell migration and tissue fibrosis . By inhibiting MRTF-A, CCG-10747 suppresses these pathways, potentially reducing the ability of cancer cells to migrate and invade other tissues .

Pharmacokinetics

Understanding these properties is crucial for predicting the compound’s bioavailability and its overall effect on the body .

Result of Action

The inhibition of MRTF-A by CCG-10747 leads to a decrease in serum response factor-mediated gene expression and cell migration . This results in the suppression of several pathological processes, including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of CCG-10747. For instance, population size, prevalence of disease, and socio-economic status can affect the efficiency of clinical commissioning groups (CCGs) that may be involved in the administration of the compound . .

Propiedades

IUPAC Name |

2-[benzenesulfonyl(benzyl)amino]-N-[(E)-(2-fluorophenyl)methylideneamino]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3O3S/c23-21-14-8-7-11-19(21)15-24-25-22(27)17-26(16-18-9-3-1-4-10-18)30(28,29)20-12-5-2-6-13-20/h1-15H,16-17H2,(H,25,27)/b24-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHYGGAFVIRFRPE-BUVRLJJBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC(=O)NN=CC2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN(CC(=O)N/N=C/C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-N-{2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide (non-preferred name) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxybenzaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3863245.png)

![N-[(4-bromophenyl)(phenyl)methyl]urea](/img/structure/B3863249.png)

![N'-[(3-chloro-1-benzothien-2-yl)methylene]isonicotinohydrazide](/img/structure/B3863250.png)

![2-[4-(methylthio)phenyl]-4-(1-naphthyl)-5-phenyl-1H-imidazole](/img/structure/B3863259.png)

![(2,4-dimethoxybenzyl)[2-(2-fluorophenyl)ethyl]amine](/img/structure/B3863264.png)

![2-(3-chlorophenoxy)-N'-[(5-methyl-2-furyl)methylene]propanohydrazide](/img/structure/B3863281.png)

![N-{2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3863310.png)